3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde
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Overview
Description
3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde is a complex organic compound that features a phenothiazine moiety. Phenothiazine derivatives are known for their diverse biological activities and applications in various fields, including medicine and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde typically involves the reaction of 10H-phenothiazine with ethyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzoic acid.
Reduction: 3-ethoxy-4-[2-hydroxy-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenothiazine moiety. This interaction can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
- 3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 3-[2-(dimethylamino)ethoxy]benzaldehyde
Uniqueness
3-ethoxy-4-[2-oxo-2-(10H-phenothiazin-10-yl)ethoxy]benzaldehyde is unique due to the presence of the phenothiazine moiety, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
247592-98-9 |
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Molecular Formula |
C23H19NO4S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3-ethoxy-4-(2-oxo-2-phenothiazin-10-ylethoxy)benzaldehyde |
InChI |
InChI=1S/C23H19NO4S/c1-2-27-20-13-16(14-25)11-12-19(20)28-15-23(26)24-17-7-3-5-9-21(17)29-22-10-6-4-8-18(22)24/h3-14H,2,15H2,1H3 |
InChI Key |
JEQOOISDSQWAAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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